Coptisine chloride
Overview
Description
Coptisine chloride is an alkaloid1. It is a natural small-molecular compound extracted from Coptis chinensis (CC) with a history of use for thousands of years2. It is the major bioactive compound of Coptis rhizome and can also be found in different plants such as Chelidonium majus, Enantia chlorantha34.
Synthesis Analysis
Coptisine is a natural compound extracted from Coptis chinensis2. The synthesis of coptisine involves various chemical reactions, but the specific synthesis process is not detailed in the retrieved papers5.
Molecular Structure Analysis
The molecular formula of Coptisine chloride is C19H14ClNO41. Its IUPAC name is 5,7,17,19-tetraoxa-13-azoniahexacyclo [11.11.0.0 2,10 .0 4,8 .0 15,23 .0 16,20 ]tetracosa-1 (13),2,4 (8),9,14,16 (20),21,23-octaene;chloride1.
Chemical Reactions Analysis
Coptisine chloride has been found to have various pharmacological actions, including anticancer, anti-inflammatory, CAD ameliorating, or antibacterial effects through regulating the signaling transduction of pathways such as NF‐κB, MAPK, PI3K/Akt, NLRP3 inflammasome, RANKL/RANK, and Beclin 1/Sirt12. However, the specific chemical reactions involved are not detailed in the retrieved papers5.
Physical And Chemical Properties Analysis
Coptisine chloride has a molecular weight of 355.8 g/mol1. It is an orange powder7.
Scientific Research Applications
Cardioprotective Effects : Coptisine has been found to protect rat hearts against myocardial ischemia/reperfusion injury by suppressing myocardial apoptosis and inflammation. It inhibits the Rho/ROCK pathway, which may contribute to its cardioprotective effects (Guo et al., 2013). Another study demonstrated that coptisine exerts cardioprotective effects by anti-oxidative properties and inhibition of the RhoA/Rho kinase pathway in rats with isoproterenol-induced myocardial infarction (Gong et al., 2012).
Respiratory System Effects : Coptisine can relax mouse airway smooth muscle, which suggests its potential as a new drug for treating abnormal airway muscle contraction. This effect is mediated by altering calcium mobilization via voltage-dependent L-type Ca2+ channels and non-selective cation channels (Wen et al., 2020).
Anti-inflammatory Activity : It has shown potential anti-inflammatory properties in mice, through inhibition of NF-κB and MAPK signaling pathways. This suggests its use in treating inflammatory disorders (Chen et al., 2017).
DNA Interaction : Coptisine can interact with calf thymus DNA, predominantly through intercalation. This interaction suggests a potential for coptisine in affecting DNA activity and structure (Mi et al., 2015).
Antimalarial Activity : Coptisine exhibited significant anti-malarial activity in both in vitro and in vivo mouse malaria models, indicating its potential as a natural resource for novel anti-malarial agents (Teklemichael et al., 2020).
Autophagy and Cancer : Coptisine was shown to induce autophagic cell death in hepatocellular carcinoma cells by down-regulating the PI3K/Akt/mTOR signaling pathway and up-regulating ROS-mediated mitochondrial dysfunction (Kim et al., 2020).
Colorectal Cancer : Coptisine has shown inhibitory effects on the growth and progression of colorectal cancer by down-regulating MFG-E8, suggesting its potential as a treatment option for this type of cancer (Cao et al., 2018).
Safety And Hazards
Coptisine chloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes8.
Future Directions
Further investigations can focus on coptisine’s effect on caspase‐1‐involved inflammasome assembling and pyroptosis activation, as well as autophagy2. Under circumstances of promoting coptisine availability by pursuing nano‐ or microrods strategies or applying salt‐forming process to coptisine, it can be introduced to clinical trial2.
properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXPUVKJHVUJAV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3486-66-6 (Parent) | |
Record name | Coptisine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00975628 | |
Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coptisine chloride | |
CAS RN |
6020-18-4 | |
Record name | Coptisine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6020-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coptisine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COPTISINE CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizinium, 6,7-dihydro-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Coptisine chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RSB8UY88E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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